3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
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Overview
Description
3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a complex organic compound that features a unique structure combining benzhydryl, imidazo[1,2-a]pyridine, and phenylurea moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been associated with a wide range of applications in medicinal chemistry . For instance, some compounds have been found to inhibit the Sterol 14-alpha demethylase (CYP51) protein from C. albicans , and others have been used in the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially alter the interaction of the compound with its targets.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting potential anticancer effects.
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridine derivatives can involve various chemical reactions , which could potentially be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.
Attachment of Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a suitable catalyst like aluminum chloride.
Formation of Phenylurea Moiety: This step involves the reaction of an isocyanate derivative with an amine group to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl and imidazo[1,2-a]pyridine moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylcarbamate
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylthiourea
- 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylguanidine
Uniqueness
Compared to similar compounds, 3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea stands out due to its specific urea linkage, which can influence its biological activity and chemical reactivity. The presence of the benzhydryl group also adds to its unique properties, potentially enhancing its stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O/c33-28(30-27(22-12-4-1-5-13-22)23-14-6-2-7-15-23)32(24-16-8-3-9-17-24)21-25-20-29-26-18-10-11-19-31(25)26/h1-20,27H,21H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVRRVXZQLRYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CN=C4N3C=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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